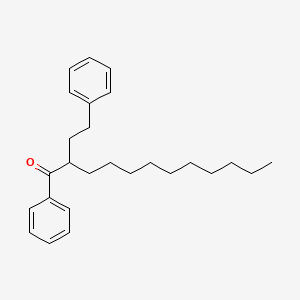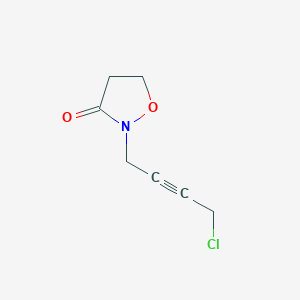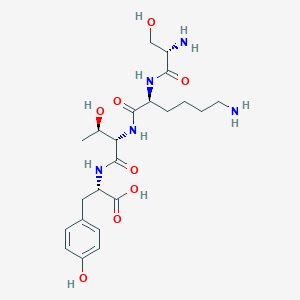
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two dichloroboryl groups attached to a butene backbone, making it a valuable building block for various synthetic applications. The unique structure of this compound allows for selective transformations of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules .
准备方法
The synthesis of 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene typically involves the reaction of 3,3-dimethyl-1-butene with dichloroborane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction. The synthetic route can be summarized as follows:
Reaction with Dichloroborane: 3,3-dimethyl-1-butene is reacted with dichloroborane in the presence of a catalyst.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
化学反应分析
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the dichloroboryl groups to other functional groups.
Substitution: The dichloroboryl groups can be substituted with other nucleophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted derivatives .
科学研究应用
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism by which 1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene exerts its effects involves the selective transformation of carbon-boron bonds. The molecular targets and pathways involved depend on the specific reaction or application. For example, in cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the activation of the boron-carbon bond .
相似化合物的比较
1,1-Bis(dichloroboryl)-3,3-dimethyl-1-butene can be compared with other similar compounds such as:
1,1-Bis(pinacolboryl)alkanes: These compounds also contain two boron groups but differ in their reactivity and stability.
1,1-Bis(diphenylphosphino)ferrocene: This compound is used as a ligand in catalysis and has different applications compared to this compound.
1,1-Bis(dichlorophosphino)ferrocene: Similar in structure but used in different types of reactions and applications.
The uniqueness of this compound lies in its ability to undergo selective transformations, making it a versatile building block in organic synthesis.
属性
CAS 编号 |
496813-23-1 |
|---|---|
分子式 |
C6H10B2Cl4 |
分子量 |
245.6 g/mol |
IUPAC 名称 |
dichloro-(1-dichloroboranyl-3,3-dimethylbut-1-enyl)borane |
InChI |
InChI=1S/C6H10B2Cl4/c1-6(2,3)4-5(7(9)10)8(11)12/h4H,1-3H3 |
InChI 键 |
LGPKMAJIGVCGPV-UHFFFAOYSA-N |
规范 SMILES |
B(C(=CC(C)(C)C)B(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)

![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)

![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)

